molecular formula C8H9IN2O2 B13930799 2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide CAS No. 774238-81-2

2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide

Cat. No.: B13930799
CAS No.: 774238-81-2
M. Wt: 292.07 g/mol
InChI Key: HPRORBVTLNSUHB-UHFFFAOYSA-N
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Description

2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide is a chemical compound with the molecular formula C8H9IN2O2. This compound is characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to a pyridinecarboxamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide typically involves the iodination of a precursor compound followed by the introduction of methoxy and methyl groups. One common method involves the reaction of 4-pyridinecarboxamide with iodine and a suitable oxidizing agent to introduce the iodine atom. This is followed by methylation and methoxylation reactions to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinecarboxamides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide involves its interaction with specific molecular targets. The iodine atom and the pyridine ring play crucial roles in its binding to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-N-methyl-4’-nitrobenzanilide
  • 2-Iodo-1-methoxy-4-nitrobenzene
  • 2-Iodo-4-nitrophenyl methyl ether

Uniqueness

2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

774238-81-2

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

IUPAC Name

2-iodo-N-methoxy-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C8H9IN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3

InChI Key

HPRORBVTLNSUHB-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=NC=C1)I)OC

Origin of Product

United States

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